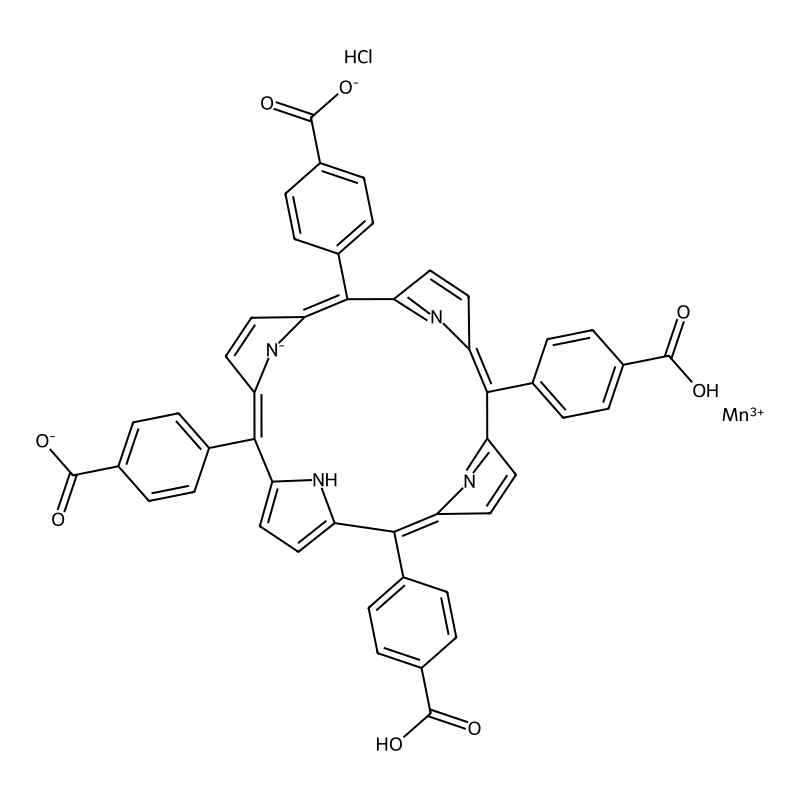Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Manganese(III) meso-Tetra(4-carboxyphenyl) porphine chloride is a synthetic porphyrin compound characterized by its complex structure, which includes a manganese ion coordinated to a porphyrin ring with four carboxyphenyl substituents. The compound has the molecular formula and a molecular weight of approximately 879.15 g/mol . It appears as a brown solid or white powder and is soluble in alkaline solutions such as 0.1 M sodium hydroxide . This compound is notable for its role in mimicking the activity of superoxide dismutase, an important enzyme in oxidative stress management.
The mechanism of action of MnTCPP Cl depends on the specific application. In photocatalysis, MnTCPP Cl absorbs light, which excites its electrons to higher energy states. These excited electrons can then participate in redox reactions, leading to the degradation of target molecules []. Further research is required to fully understand the mechanism in different contexts.
Photocatalysis
Metal-Organic Frameworks (MOFs)
MnTCPP has been used as a building block for constructing photocatalytic MOFs. These MOFs exhibit activity under visible light irradiation, making them suitable for applications like hydrogen generation [].
Epoxidation of Alkenes
Studies have shown that MOFs constructed with MnTCPP can catalyze the epoxidation of alkenes using molecular oxygen []. This reaction is valuable for synthesizing epoxides, important industrial chemicals.
Multifunctional Photocatalysis
Research suggests MnTCPP derivatives exhibit photocatalytic degradation and bactericidal properties, making them potentially useful for water disinfection and pollutant degradation. []
Material Science
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
MnTCPP can initiate SI-ATRP, a technique for growing polymer chains from a surface. This has been applied to develop thrombin biosensors, which detect the presence of a blood clotting protein [].
Self-Assembly
Studies on MnTCPP crystals provide insights into the self-assembly behavior of porphyrins, which can help design new functional materials with specific properties. []
This compound exhibits significant biological activity, particularly as a superoxide dismutase mimetic. It helps in the detoxification of superoxide radicals, which are harmful byproducts of cellular metabolism. In vitro studies have shown that manganese(III) meso-Tetra(4-carboxyphenyl) porphine chloride can effectively catalyze the dismutation of superoxide radicals, thus protecting cells from oxidative damage . Additionally, it has been investigated for its potential therapeutic applications in conditions characterized by oxidative stress.
The synthesis of manganese(III) meso-Tetra(4-carboxyphenyl) porphine chloride typically involves the following steps:
- Porphyrin Formation: The initial step includes the condensation of pyrrole with an appropriate aldehyde to form the porphyrin backbone.
- Metalation: The resulting porphyrin is then treated with manganese(II) chloride under acidic conditions to facilitate metal insertion into the porphyrin ring.
- Chlorination: Chloride ions are introduced to yield the final manganese(III) complex.
- Purification: The product is purified through chromatography techniques to ensure high purity levels necessary for biological and chemical applications .
Manganese(III) meso-Tetra(4-carboxyphenyl) porphine chloride finds applications across various fields:
- Biochemical Research: Used as a model compound for studying enzyme mechanisms related to oxidative stress.
- Catalysis: Acts as a catalyst in organic synthesis and environmental remediation processes.
- Pharmaceuticals: Investigated for potential therapeutic roles in diseases linked to oxidative damage such as neurodegenerative disorders .
Interaction studies involving manganese(III) meso-Tetra(4-carboxyphenyl) porphine chloride focus on its binding properties and reactivity with biological molecules. These studies often assess how the compound interacts with various substrates, including lipids and proteins, to understand its mechanism of action as an antioxidant and its potential effects on cellular signaling pathways .
Manganese(III) meso-Tetra(4-carboxyphenyl) porphine chloride shares structural similarities with other metalloporphyrins but exhibits unique properties due to its specific metal ion and substituents. Below is a comparison with similar compounds:
| Compound Name | Metal Ion | Molecular Weight | Unique Properties |
|---|---|---|---|
| Manganese(III) meso-Tetra(4-carboxyphenyl) porphine chloride | Manganese | 879.15 g/mol | Effective superoxide dismutase mimetic |
| Iron(III) meso-Tetra(4-carboxyphenyl) porphine chloride | Iron | 880.06 g/mol | Stronger affinity for oxygen; used in oxygen transport |
| Cobalt(III) meso-Tetra(4-carboxyphenyl) porphine chloride | Cobalt | 883.14 g/mol | Photocatalytic properties; used in energy conversion |
Manganese(III) meso-Tetra(4-carboxyphenyl) porphine chloride stands out due to its specific function as a superoxide dismutase mimic, making it particularly valuable in biological research focused on oxidative stress mitigation.








